molecular formula C35H45NO3S B10830531 STAT3 Inhibitor 4m

STAT3 Inhibitor 4m

Cat. No.: B10830531
M. Wt: 559.8 g/mol
InChI Key: JKWCCKBBTJGQQC-GTKRWHGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

STAT3 Inhibitor 4m is a small molecule inhibitor specifically designed to target and inhibit the activity of Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth, survival, and differentiation. It is constitutively activated in many types of cancer, making it an attractive target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of STAT3 Inhibitor 4m involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, and involves the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

STAT3 Inhibitor 4m undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further tested for their biological activity and efficacy .

Mechanism of Action

STAT3 Inhibitor 4m exerts its effects by specifically binding to the SH2 domain of STAT3, thereby preventing its dimerization and subsequent activation. This inhibition blocks the phosphorylation of STAT3, which is essential for its translocation to the nucleus and transcriptional activity. By inhibiting STAT3, the compound effectively reduces the expression of STAT3 target genes involved in cell survival, proliferation, and immune evasion .

Comparison with Similar Compounds

Properties

Molecular Formula

C35H45NO3S

Molecular Weight

559.8 g/mol

IUPAC Name

(2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-N-(2-thiophen-2-ylethyl)-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxamide

InChI

InChI=1S/C35H45NO3S/c1-22-24-9-10-27-33(4,25(24)20-26(37)29(22)38)15-17-35(6)28-21-32(3,13-12-31(28,2)14-16-34(27,35)5)30(39)36-18-11-23-8-7-19-40-23/h7-10,19-20,28,38H,11-18,21H2,1-6H3,(H,36,39)/t28-,31-,32-,33+,34-,35+/m1/s1

InChI Key

JKWCCKBBTJGQQC-GTKRWHGSSA-N

Isomeric SMILES

CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)NCCC6=CC=CS6)C)C)C)C)O

Canonical SMILES

CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)NCCC6=CC=CS6)C)C)C)C)O

Origin of Product

United States

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